molecular formula C18H26N2O3 B12906014 2-Ethylhexyl 1-phenyl-4,5-dihydro-1H-pyrazol-3-yl carbonate CAS No. 111882-93-0

2-Ethylhexyl 1-phenyl-4,5-dihydro-1H-pyrazol-3-yl carbonate

Cat. No.: B12906014
CAS No.: 111882-93-0
M. Wt: 318.4 g/mol
InChI Key: BRCDZECLEOGVHH-UHFFFAOYSA-N
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Description

2-Ethylhexyl (1-phenyl-4,5-dihydro-1H-pyrazol-3-yl) carbonate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylhexyl (1-phenyl-4,5-dihydro-1H-pyrazol-3-yl) carbonate typically involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing high yields and favorable reaction conditions . The reaction is characterized by its simplicity, metal-free catalysis, and the absence of acid or base catalysts.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of scalable synthetic routes that ensure high purity and yield. The use of eco-friendly catalysts and solvents is preferred to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Ethylhexyl (1-phenyl-4,5-dihydro-1H-pyrazol-3-yl) carbonate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl-containing derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Ethylhexyl (1-phenyl-4,5-dihydro-1H-pyrazol-3-yl) carbonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethylhexyl (1-phenyl-4,5-dihydro-1H-pyrazol-3-yl) carbonate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with metal ions and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethylhexyl (1-phenyl-4,5-dihydro-1H-pyrazol-3-yl) carbonate stands out due to its unique combination of a pyrazole ring and an ethylhexyl carbonate group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

111882-93-0

Molecular Formula

C18H26N2O3

Molecular Weight

318.4 g/mol

IUPAC Name

2-ethylhexyl (2-phenyl-3,4-dihydropyrazol-5-yl) carbonate

InChI

InChI=1S/C18H26N2O3/c1-3-5-9-15(4-2)14-22-18(21)23-17-12-13-20(19-17)16-10-7-6-8-11-16/h6-8,10-11,15H,3-5,9,12-14H2,1-2H3

InChI Key

BRCDZECLEOGVHH-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC(=O)OC1=NN(CC1)C2=CC=CC=C2

Origin of Product

United States

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